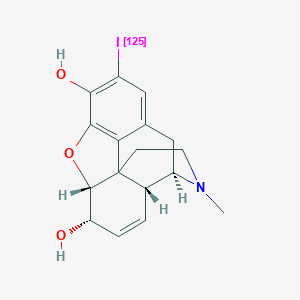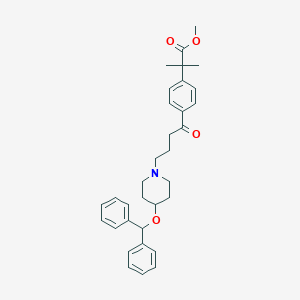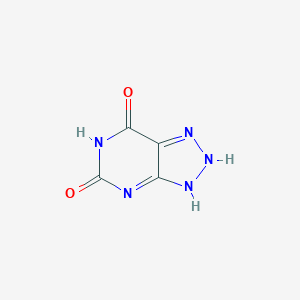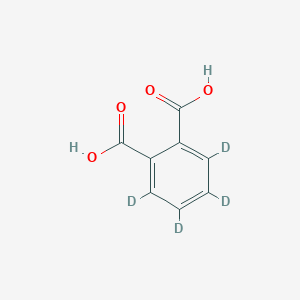![molecular formula C20H20Cl2N2O B028479 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine CAS No. 19618-30-5](/img/structure/B28479.png)
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as BIS-001, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine induces apoptosis and cell cycle arrest in cancer cells. In addition, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis and cell cycle arrest, reduction of inflammation, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
In scientific research involving 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In addition, future research could focus on improving the solubility of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine to increase its effectiveness in lab experiments and potential clinical applications. Other future directions could include the development of new CK2 inhibitors based on the structure of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Métodos De Síntesis
The synthesis of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 1,1,1-trichloroethane in the presence of sodium hydroxide to form 4-chlorocinnamic acid. This intermediate is then condensed with 4-methylpiperazine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
19618-30-5 |
|---|---|
Nombre del producto |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Fórmula molecular |
C20H20Cl2N2O |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
3,3-bis(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20Cl2N2O/c1-23-10-12-24(13-11-23)20(25)14-19(15-2-6-17(21)7-3-15)16-4-8-18(22)9-5-16/h2-9,14H,10-13H2,1H3 |
Clave InChI |
SROAMJVVHOYPKJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Sinónimos |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



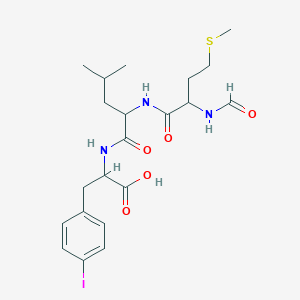
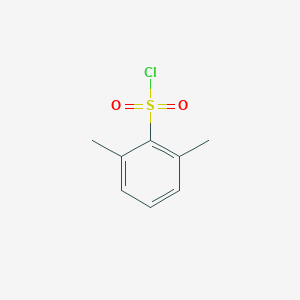
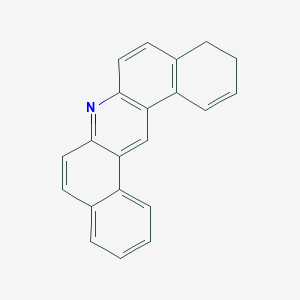
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
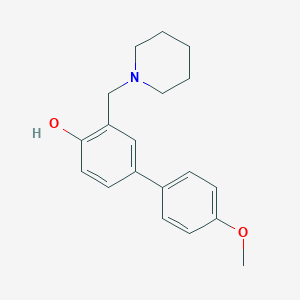

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
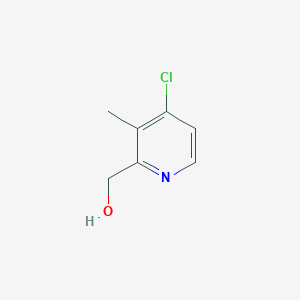
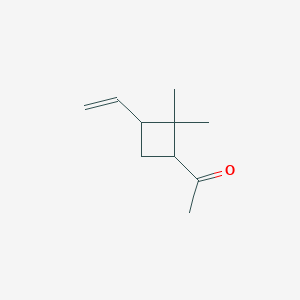
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
